molecular formula C19H24N2O3 B6067270 N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide

Cat. No.: B6067270
M. Wt: 328.4 g/mol
InChI Key: OXOXOQVOAIOCIT-RGVLZGJSSA-N
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Description

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and a substituted phenyl group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the substituted phenyl group introduces additional functional properties

Properties

IUPAC Name

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-11(16-3-2-15(22)7-17(16)23)20-21-18(24)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14,22-23H,4-6,8-10H2,1H3,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOXOQVOAIOCIT-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide typically involves the reaction of adamantanecarboxylic acid with a substituted phenylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. Common reagents used in this synthesis include dehydrating agents and reducing agents to facilitate the formation and stabilization of the imine intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the imine group would yield an amine derivative .

Scientific Research Applications

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the substituted phenyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]adamantane-1-carboxamide is unique due to the combination of the adamantane structure with a substituted phenyl group. This combination imparts both stability and functional versatility, making it a valuable compound for various applications .

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